1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-methylsulfonyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNJDBXYVHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682106 | |
| Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-98-3 | |
| Record name | 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanisms and Substituent Directing Effects
The methylsulfonyl (–SO₂CH₃) and trifluoromethyl (–CF₃) groups on the benzene ring strongly influence bromine placement. Both groups are meta-directing, but their combined electronic effects create a regioselective environment favoring bromination at the ortho position relative to the methylsulfonyl group. This selectivity arises from the deactivating nature of –SO₂CH₃ and –CF₃, which stabilize the intermediate σ-complex through resonance and inductive effects.
In a representative procedure, 2-(methylsulfonyl)-4-(trifluoromethyl)benzene undergoes bromination using liquid bromine (Br₂) in carbon tetrachloride (CCl₄) at 45–50°C for 4–6 hours. Iron powder (Fe) serves as a catalyst, generating Br⁺ ions in situ. The reaction achieves a 91% yield when stoichiometric ratios of bromine (1.0–1.5 equivalents) and catalyst (0.025–0.05 equivalents of Fe) are maintained.
Optimization of Reaction Parameters
Key variables impacting yield and purity include:
Post-reaction workup involves quenching with aqueous sodium bisulfite (NaHSO₃) to remove unreacted bromine, followed by neutralization with sodium hydroxide (NaOH). The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure, yielding a crude product with >90% purity.
Alternative Bromination Routes: Metal-Mediated and Catalytic Systems
Copper-Catalyzed Bromination
Recent advances employ copper(I) bromide (CuBr) in dimethylformamide (DMF) to facilitate bromine insertion at milder temperatures (30–40°C). This method circumvents the corrosive nature of liquid bromine and achieves comparable yields (83–87%) with reduced reaction times (2–3 hours). The mechanism proceeds via a single-electron transfer (SET) pathway, where CuBr generates bromine radicals that selectively attack the electron-deficient aromatic ring.
Diazonium Salt Intermediates
In cases where direct bromination fails, diazotization of an aniline precursor followed by a Sandmeyer reaction provides an alternative route. For example, 2-(methylsulfonyl)-4-(trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–5°C to form a diazonium salt, which is then decomposed with copper(I) oxide (Cu₂O) to introduce bromine. This method yields 73–78% of the target compound but requires additional synthetic steps to prepare the aniline precursor.
Industrial-Scale Production and Process Intensification
Continuous-Flow Reactor Systems
Large-scale synthesis adopts continuous-flow reactors to enhance heat and mass transfer. A patented process uses a tubular reactor packed with iron shavings, through which a solution of the precursor and bromine in chloroform is pumped at 50°C. Residence times of 15–20 minutes achieve near-quantitative conversion, with in-line distillation enabling immediate product separation.
Solvent Recycling and Waste Minimization
Industrial protocols emphasize solvent recovery, particularly for chlorinated solvents like CCl₄. A closed-loop system condenses and recycles >95% of the solvent, reducing environmental impact. Residual bromine is neutralized with sodium thiosulfate (Na₂S₂O₃), generating non-toxic sodium bromide (NaBr) as a byproduct.
Purification and Analytical Characterization
Distillation and Crystallization
The crude product is purified via fractional distillation under reduced pressure (50–60 mmHg), collecting the fraction boiling at 148–150°C. For higher purity, recrystallization from ethanol-water (4:1 v/v) yields colorless crystals with >99% purity, as verified by HPLC.
Spectroscopic Confirmation
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Electrophilic (Fe) | 85–91 | 90–95 | High | Moderate (Br₂ waste) |
| CuBr Catalysis | 83–87 | 95–99 | Medium | Low (halogen-free) |
| Sandmeyer Reaction | 73–78 | 85–90 | Low | High (multiple steps) |
Electrophilic bromination remains the most scalable and cost-effective approach, whereas copper-catalyzed methods offer greener alternatives for small-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(methylsulfonyl)-4-(trifluoromethyl)aniline, 2-(methylsulfonyl)-4-(trifluoromethyl)thiophenol, and 2-(methylsulfonyl)-4-(trifluoromethyl)phenol.
Oxidation Reactions: Products include sulfone derivatives such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzenesulfonic acid.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives of the parent compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring. These substituents impart unique chemical properties:
- Bromine : Provides sites for nucleophilic substitution reactions.
- Methylsulfonyl group : Enhances solubility and stability.
- Trifluoromethyl group : Increases lipophilicity, affecting biological interactions.
Organic Synthesis
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new compounds.
- Catalytic Reactions : Employed in reactions such as protodeboronation of alkyl boronic esters, facilitating the formation of carbon-carbon bonds.
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Formation of diverse organic derivatives |
| Catalytic Protodeboronation | Reaction with alkyl boronic esters | Efficient carbon-carbon bond formation |
Medicinal Chemistry
Research indicates potential biological activities associated with this compound, particularly regarding its interaction with biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. By inhibiting COX-2, it may reduce the production of pro-inflammatory mediators.
- Anticancer Activity : Preliminary studies suggest that it could exhibit anticancer properties through modulation of cellular pathways .
| Biological Target | Mechanism of Action | Potential Application |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition leads to reduced inflammation | Pain relief and anti-inflammatory drugs |
| Cellular Pathways | Modulation affects proliferation and apoptosis | Cancer therapeutics |
Material Science
The compound is also explored for its utility in developing advanced materials:
- Polymers and Coatings : Its chemical structure allows for the production of materials with enhanced properties such as thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on COX-2 using various concentrations. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Organic Synthesis Applications
In a synthetic route involving the compound, researchers successfully synthesized a series of biologically active derivatives by applying nucleophilic substitution reactions. The resulting compounds demonstrated enhanced lipophilicity and biological activity.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions lead to the formation of various intermediates and products, which can exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methylsulfonyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Uniqueness
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a methylsulfonyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Biological Activity
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS No. 1215205-98-3) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H6BrF3O2S
- Molecular Weight : 303.09 g/mol
- Functional Groups : Bromine, trifluoromethyl, and methylsulfonyl groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for halogen bonding, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Interaction with Biological Molecules
The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been screened against various cancer cell lines, showing promising results.
The compound's mechanism of action in cancer cells may involve induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition Studies
In addition to its anticancer activity, this compound has been evaluated for its ability to inhibit specific enzymes:
These findings suggest that the compound could be valuable in treating conditions related to these enzymatic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- A study assessed the compound's effects on multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent. The study utilized a combination of in vitro assays to evaluate cell viability and apoptosis induction.
- Reference: MDPI publication on novel compounds with anticancer profiles .
- Mechanistic Insights :
- Enzymatic Activity Assessment :
Q & A
Q. Key Considerations :
- Bromine regioselectivity is controlled by electron-withdrawing groups (trifluoromethyl and methylsulfonyl), directing substitution to the para position .
- Safety protocols for handling Br₂ or NBS are essential due to toxicity and corrosivity.
How do steric and electronic effects of substituents influence substitution reactions in this compound?
Advanced Research Focus
The methylsulfonyl (-SO₂Me) and trifluoromethyl (-CF₃) groups exert strong electron-withdrawing effects, activating the benzene ring toward electrophilic substitution at the bromine-bearing position. Steric hindrance from -CF₃ and -SO₂Me may slow nucleophilic aromatic substitution (SNAr) but enhance stability against degradation. Computational studies (DFT) can predict reaction sites by analyzing partial charges and frontier molecular orbitals .
Q. Methodological Insight :
- Use in situ IR or NMR to monitor reaction progress and intermediates.
- Compare reactivity with analogs (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) to isolate steric vs. electronic contributions .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : The deshielded aromatic protons (δ 7.5–8.5 ppm) and distinct splitting patterns (e.g., doublets for -CF₃-coupled carbons) confirm substitution patterns. The -SO₂Me group appears as a singlet (~δ 3.3 ppm for CH₃) .
- HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C₉H₇BrF₃O₂S, [M+H]+ ≈ 338.93).
- IR : Strong absorptions for S=O (~1350 cm⁻¹) and C-F (~1250 cm⁻¹) bonds .
Q. Advanced Tip :
- Dynamic NMR at variable temperatures can resolve rotational barriers in -SO₂Me groups .
How is this compound utilized in medicinal chemistry research?
Advanced Research Focus
The trifluoromethyl and methylsulfonyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example:
- Drug Discovery : As a building block for kinase inhibitors, leveraging Br as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores .
- Biological Probes : Radiolabeling (e.g., ⁷⁷Br) enables tracking in in vitro ADME studies .
Case Study :
In , a related brominated benzene was used to synthesize RBP4 antagonists, highlighting its role in targeting age-related macular degeneration .
What computational methods aid in predicting this compound’s reactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) on reaction pathways .
- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Validation :
Compare computed NMR/IR spectra with experimental data to refine force fields .
What are the stability considerations for handling and storing this compound?
Q. Basic Research Focus
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C-Br bond.
- Moisture : Anhydrous conditions (desiccators) avoid hydrolysis of -SO₂Me.
- Decomposition Products : Monitor via TLC or GC-MS; common byproducts include debrominated or oxidized derivatives .
Advanced Tip :
Accelerated stability studies (40°C/75% RH) can predict shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
